![molecular formula C17H15ClN4O2S B2729828 3-chloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide CAS No. 714233-72-4](/img/structure/B2729828.png)
3-chloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide, also known as AQ-RA 741, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of sulfonamide derivatives and has been found to have various biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Applications
The compound 3-chloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide, and its derivatives, have been a subject of scientific research due to their potential applications in various therapeutic areas. While direct studies on this specific compound might be limited, related research on quinoline and benzenesulfonamide derivatives provides insight into the potential utility of such compounds in medicinal chemistry.
Anticancer and Radioprotective Agents : A study focused on the synthesis of novel quinolines as possible anticancer and radioprotective agents, where some derivatives showed promising cytotoxic activity against cancer cells and radioprotective activity in vivo. The utility of benzenesulfonamide in the synthesis of these compounds underscores their potential in cancer therapy and protection against radiation damage (Ghorab et al., 2008).
Antimicrobial Agents : Research into quinoline clubbed with sulfonamide moiety synthesized new compounds evaluated as antimicrobial agents. These compounds displayed significant activity against Gram-positive bacteria, indicating their potential in developing new antimicrobial therapies (Biointerface Research in Applied Chemistry, 2019).
Metal Complexes and DNA Interaction : Copper complexes with sulfonamides, including quinolinyl-benzenesulfonamide derivatives, were studied for their structural properties and interaction with DNA. Although they did not behave as chemical nucleases, the research highlights the potential of sulfonamide derivatives in modulating metal complex interactions with biological molecules (Macías et al., 2003).
Inhibitors of Enzymatic Activity : Several studies have synthesized benzenesulfonamide derivatives to evaluate their potential as inhibitors of various enzymes, such as carbonic anhydrases. These inhibitors could have therapeutic applications in treating conditions like glaucoma, edema, and certain neurological disorders. The research demonstrates the versatility of sulfonamide derivatives in targeting enzymatic pathways (Buemi et al., 2019).
Transforming Growth Factor-beta Type 1 Receptor Kinase Inhibitors : Benzenesulfonamide-substituted imidazoles have been evaluated for their inhibitory activity against ALK5, a kinase involved in the TGF-beta signaling pathway. This research suggests the potential application of such compounds in treating diseases related to TGF-beta signaling, such as fibrosis and certain types of cancer (Kim et al., 2009).
Propiedades
IUPAC Name |
3-chloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-2-10-19-16-17(21-15-9-4-3-8-14(15)20-16)22-25(23,24)13-7-5-6-12(18)11-13/h2-9,11H,1,10H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCGKOZEHWTALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

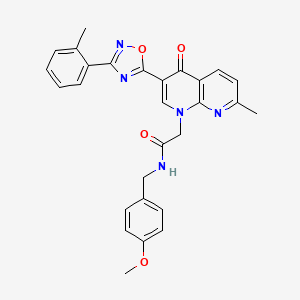
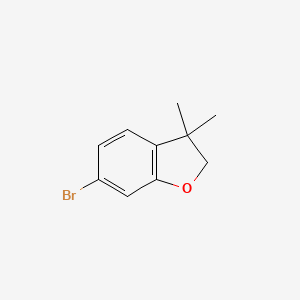
![(E)-2-[2-(3,5-dichlorophenoxy)pyridine-3-carbonyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2729748.png)


![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B2729755.png)
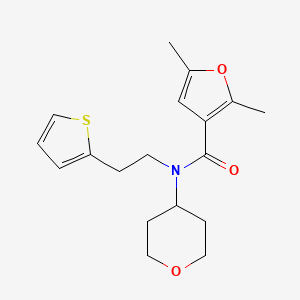
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2729757.png)
![N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2729758.png)
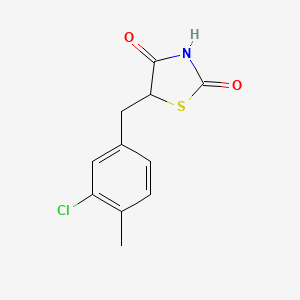
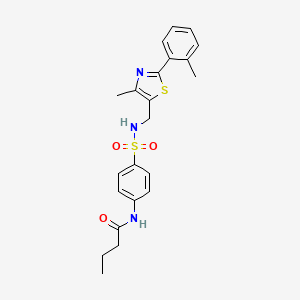
![4-(Butan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2729765.png)
![N-(3-chloro-4-fluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2729767.png)
![[(1S,3R)-2,2-Difluoro-3-phenylcyclopropyl]methanesulfonyl chloride](/img/structure/B2729768.png)